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Cat. No.: B15141401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The dipeptide H-Lys-Tyr-OH, composed of a lysine and a tyrosine residue, is a molecule of

interest in biochemical and pharmaceutical research. Understanding its three-dimensional

structure is crucial for elucidating its biological function and for its potential application in drug

design and development. This technical guide provides a comprehensive overview of the

methodologies employed in the structural analysis of H-Lys-Tyr-OH, from its synthesis to its

characterization by various spectroscopic techniques. The potential biological relevance of this

dipeptide within the context of the Renin-Angiotensin System (RAS) is also explored.

While specific experimental structural data for H-Lys-Tyr-OH is not readily available in public

databases, this guide outlines the established protocols and expected outcomes based on the

known properties of its constituent amino acids and general principles of peptide analysis.

Table 1: General Properties of H-Lys-Tyr-OH
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Property Value Source

Molecular Formula C₁₅H₂₃N₃O₄ PubChem

Molecular Weight 309.36 g/mol PubChem

Monoisotopic Mass 309.168856 g/mol PubChem

Canonical SMILES
C1=CC(=CC=C1CC(C(=O)NC(

CCCCN)C(=O)O)N)O
PubChem

InChI Key
MYTOTTSMVMWVJN-

STQMWFEESA-N
PubChem

Synthesis and Purification
The chemical synthesis of H-Lys-Tyr-OH can be efficiently achieved using solid-phase peptide

synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for

the stepwise addition of amino acids to a growing peptide chain attached to a solid resin

support, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis
of H-Lys-Tyr-OH
Materials:

Fmoc-Tyr(tBu)-Wang resin

Fmoc-Lys(Boc)-OH

N,N-Dimethylformamide (DMF)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Dichloromethane (DCM)

Diethyl ether

High-performance liquid chromatography (HPLC) system

Lyophilizer

Procedure:

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating

the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate Fmoc-Lys(Boc)-OH with DIC and HOBt in DMF and add it to

the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.

Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue

using 20% piperidine in DMF. Wash the resin with DMF and DCM.

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain

protecting groups (Boc and tBu) by treating the resin with a cleavage cocktail of 95% TFA,

2.5% water, and 2.5% TIS for 2-3 hours.

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to

pellet the peptide and wash with cold ether to remove scavengers.

Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a

water/acetonitrile gradient containing 0.1% TFA.

Lyophilization: Lyophilize the pure fractions to obtain H-Lys-Tyr-OH as a white powder.
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Workflow for Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH

Fmoc-Tyr(tBu)-Wang Resin

Swell Resin in DMF

Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-Lys(Boc)-OH
(DIC/HOBt)

Final Fmoc Deprotection

Cleavage from Resin
(TFA/TIS/H2O)

Precipitate in Ether

HPLC Purification

Lyophilization

H-Lys-Tyr-OH
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A simplified workflow for the synthesis of H-Lys-Tyr-OH.
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Mass Spectrometry Analysis
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and

sequence of peptides. Electrospray ionization (ESI) coupled with tandem mass spectrometry

(MS/MS) is commonly used for peptide analysis.

Expected Fragmentation Pattern
In MS/MS, the protonated dipeptide ([M+H]⁺) is subjected to collision-induced dissociation

(CID), which primarily cleaves the peptide bond. This results in the formation of b- and y-type

fragment ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[1][2]

[3]

Table 2: Theoretical m/z Values for the Primary Fragment Ions of H-Lys-Tyr-OH

Ion Type Sequence Theoretical m/z

[M+H]⁺ H-Lys-Tyr-OH 310.17

b₁ Lys 129.10

y₁ Tyr 182.08

Note: The theoretical m/z values are for the monoisotopic masses of the singly charged ions.

Experimental Protocol: ESI-MS/MS Analysis
Materials:

H-Lys-Tyr-OH sample

Acetonitrile (ACN)

Water (H₂O)

Formic acid (FA)

Electrospray ionization tandem mass spectrometer
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Procedure:

Sample Preparation: Dissolve the lyophilized H-Lys-Tyr-OH in a solution of 50% ACN/50%

H₂O with 0.1% FA to a concentration of approximately 1 pmol/µL.

MS Analysis: Infuse the sample into the ESI source. Acquire a full scan mass spectrum in

positive ion mode to identify the [M+H]⁺ ion at m/z 310.17.

MS/MS Analysis: Select the precursor ion (m/z 310.17) for CID. Acquire the product ion

spectrum to observe the b₁ and y₁ fragment ions at m/z 129.10 and 182.08, respectively.

Mass Spectrometry Fragmentation of H-Lys-Tyr-OH

H-Lys- -Tyr-OH

b₁ ion
(Lys)

m/z 129.10

b-ion cleavage

y₁ ion
(Tyr)

m/z 182.08

y-ion cleavage

Click to download full resolution via product page

Expected fragmentation of H-Lys-Tyr-OH in MS/MS.

NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the

three-dimensional structure of molecules in solution. A combination of one-dimensional (1D)

and two-dimensional (2D) NMR experiments can be used to assign the proton (¹H) and carbon

(¹³C) signals and to obtain conformational information.

Expected ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum of H-Lys-Tyr-OH is expected to show distinct signals for the protons of

the lysine and tyrosine residues. The aromatic protons of tyrosine will appear in the downfield
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region (around 7 ppm), while the aliphatic protons of the lysine side chain will be in the upfield

region. The α-protons of both residues will be in the range of 4-5 ppm.[4][5][6]

The ¹³C NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbons will be

in the most downfield region (around 170-180 ppm), followed by the aromatic carbons of

tyrosine. The α-carbons and the aliphatic side-chain carbons will appear at higher fields.[7][8]

2D NMR for Structural Elucidation
2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation

Spectroscopy) are essential for assigning the proton signals.[9][10][11][12][13]

COSY: Reveals correlations between protons that are coupled through-bond (typically over

2-3 bonds). This helps to identify adjacent protons within a residue.

TOCSY: Shows correlations between all protons within a spin system, even if they are not

directly coupled. This is particularly useful for identifying the complete spin systems of the

lysine and tyrosine residues.

Experimental Protocol: NMR Analysis
Materials:

Lyophilized H-Lys-Tyr-OH

Deuterated water (D₂O) or a mixture of H₂O/D₂O

NMR spectrometer

Procedure:

Sample Preparation: Dissolve 1-5 mg of H-Lys-Tyr-OH in 0.5 mL of D₂O. Adjust the pH to

around 4-5 to slow down the exchange of amide protons with the solvent.

1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.

2D NMR:
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Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons.

Acquire a 2D ¹H-¹H TOCSY spectrum to identify the complete spin systems of the lysine

and tyrosine residues.

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to

correlate each proton with its directly attached carbon.

Data Analysis: Analyze the 2D spectra to assign all the ¹H and ¹³C chemical shifts.

NMR Experimental Workflow for H-Lys-Tyr-OH

H-Lys-Tyr-OH in D₂O

1D ¹H NMR 2D ¹H-¹H COSY 2D ¹H-¹H TOCSY 2D ¹H-¹³C HSQC

Resonance Assignment

Structural Information

Click to download full resolution via product page

A workflow for the structural elucidation of H-Lys-Tyr-OH by NMR.

Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of

peptides and proteins in solution. By measuring the differential absorption of left and right

circularly polarized light, CD can provide information about the presence of α-helices, β-sheets,

and random coil structures.[14][15][16]
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For a small dipeptide like H-Lys-Tyr-OH, the far-UV CD spectrum (190-250 nm) is expected to

be dominated by the peptide bond and the aromatic side chain of tyrosine. The spectrum will

likely indicate a predominantly random coil conformation in aqueous solution.

Experimental Protocol: CD Spectroscopy
Materials:

H-Lys-Tyr-OH sample

Phosphate buffer

CD spectropolarimeter

Procedure:

Sample Preparation: Dissolve the dipeptide in a suitable buffer (e.g., 10 mM phosphate

buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.

Data Acquisition: Record the CD spectrum from 250 nm to 190 nm at a controlled

temperature.

Data Analysis: Analyze the spectrum to identify characteristic absorbances that indicate the

secondary structure content.

Biological Context: The Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood

pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme

(ACE), which cleaves the dipeptide His-Leu from angiotensin I to produce the potent

vasoconstrictor angiotensin II.[14][17][18][19]

Given that ACE is a dipeptidyl carboxypeptidase, it is plausible that other dipeptides, including

H-Lys-Tyr-OH, could act as substrates or inhibitors of this enzyme. The structural

characteristics of H-Lys-Tyr-OH, particularly the presence of the aromatic tyrosine residue, may

facilitate its binding to the active site of ACE. Further research is needed to investigate the

potential interaction between H-Lys-Tyr-OH and ACE and to determine its effect on the RAS

pathway.
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A simplified diagram of the Renin-Angiotensin System.

Conclusion
This technical guide has outlined the key methodologies for the comprehensive structural

analysis of the dipeptide H-Lys-Tyr-OH. While specific experimental data for this molecule is

limited in the public domain, the protocols and expected outcomes detailed herein provide a

robust framework for researchers to characterize this and similar dipeptides. The combination

of synthesis, mass spectrometry, NMR, and CD spectroscopy can provide a detailed

understanding of the dipeptide's structure, which is essential for exploring its potential

biological activities, such as its interaction with the Renin-Angiotensin System. Further

investigation into the biological role of H-Lys-Tyr-OH is warranted to fully elucidate its

physiological significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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